molecular formula C7H6N2O B1273075 1,2-Benzisoxazol-3-amine CAS No. 36216-80-5

1,2-Benzisoxazol-3-amine

Cat. No.: B1273075
CAS No.: 36216-80-5
M. Wt: 134.14 g/mol
InChI Key: NLMVYUBGWZWUGB-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3-amine is a heterocyclic compound with the molecular formula C7H6N2O. It is characterized by a benzene ring fused to an isoxazole ring, with an amine group attached to the third position of the isoxazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications .

Mechanism of Action

Target of Action

1,2-Benzisoxazol-3-amine is a benzisoxazole derivative . Benzisoxazole derivatives have been found to exhibit a wide range of biological activities, including anti-glycation, anticancer, antibacterial, anti-inflammatory, and antipsychotic effects . The 1,2-benzisoxazole-embedded drug molecules such as risperidone and zonisamide are known for their anticonvulsant actions .

Mode of Action

Benzisoxazole derivatives have been found to interact with various targets, leading to their diverse biological activities . For instance, some benzisoxazole derivatives have been found to have high efficacy for 5-HT2A and D2 receptors .

Biochemical Pathways

Benzisoxazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, some benzisoxazole derivatives have been found to inhibit caspase-7 activity, which plays a crucial role in apoptosis .

Pharmacokinetics

It has been noted that the presence of fluorine functionalization in benzisoxazole derivatives can significantly affect drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .

Result of Action

Benzisoxazole derivatives are known to have a wide range of biological effects, including anti-glycation, anticancer, antibacterial, anti-inflammatory, and antipsychotic effects . For instance, some benzisoxazole derivatives have been found to inhibit caspase-7 activity, which could lead to the inhibition of apoptosis .

Action Environment

It is known that the biological activity of benzisoxazole derivatives can be influenced by various factors, including the presence of other compounds and the specific conditions of the biological environment .

Biochemical Analysis

Biochemical Properties

1,2-Benzisoxazol-3-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions often involve oxidation reactions, where this compound acts as a substrate, leading to the formation of hydroxylated metabolites. Additionally, this compound has shown potential in inhibiting certain enzymes, thereby affecting biochemical pathways and cellular functions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Moreover, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, leading to either inhibition or activation of the enzyme’s activity. For example, its interaction with cytochrome P450 enzymes results in the oxidation of the compound, forming reactive intermediates that can further interact with other cellular components . These interactions can lead to changes in gene expression, as the compound or its metabolites may act as signaling molecules or transcriptional regulators.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These pathways include phase I metabolic reactions, such as oxidation, which introduce hydrophilic groups into the compound, making it more soluble and easier to excrete. The compound’s metabolites can further participate in phase II reactions, such as conjugation with glucuronic acid, enhancing their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size, which determine its ability to cross cellular membranes and reach intracellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to particular subcellular locations, thereby influencing its biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzisoxazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, to form 1,2-benzisoxazole. This intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Benzisoxazol-3-amine is utilized in numerous scientific research fields:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is employed in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Uniqueness: 1,2-Benzisoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amine group at the third position allows for unique interactions with biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name

1,2-benzoxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMVYUBGWZWUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381536
Record name 1,2-Benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36216-80-5
Record name 1,2-Benzisoxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-benzoxazol-3-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Commercially available N-hydroxy-acetamide (XVI) is reacted with a suitable substituted fluorobenzonitrile (III), in the presence of an organic base such as t-BuOK, t-BuONa or n-BuOK, in an organic solvent such as DMF, DMSO or NMP, at a temperature in the range of about 80° C. to about 120° C., to yield the corresponding amino-benzoisoxazole (XVII). Amino-bezoisoxazole (XVII) is reacted with glyoxylic acid (V), in the presence of a reducing reagent such as NaBH4, NaBH3CN or NaBH(OAc)3, in an organic solvent such as MeOH, EtOH or IPA with catalytic amount of acid such as acetic acid, trifluoroacetic acid or formic acid, at a temperature in the range of 25° C. to about 60° C., to yield the corresponding acid (XVIII).
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Synthesis routes and methods II

Procedure details

To a solution of acetohydroxamic acid (10.0 g, 133 mmol) in N,N-dimethylformamide (150 ml) was added potassium tert-butoxide (14.9 g, 133 mmol), and the mixture was stirred at room temperature for 30 minutes. 2-Fluorobenzonitrile (18.0 g, 133 mmol) was added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was poured to water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from hexane to give 4.80 g (27.0%) of the desired product as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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